molecular formula C8H10O2 B2839780 [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol CAS No. 2580103-60-0

[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol

Cat. No.: B2839780
CAS No.: 2580103-60-0
M. Wt: 138.166
InChI Key: DPNLMXJKBMDALD-YUMQZZPRSA-N
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Description

[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol is a chiral cyclopropane-fused furan derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a stereochemically defined cyclopropyl ring adjacent to a furan-3-yl heterocycle, a structural motif present in various biologically active molecules . The molecule has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol . This compound serves as a versatile building block in pharmaceutical research, particularly for the synthesis of more complex molecules. The cyclopropyl group introduces unique steric and electronic properties that can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets . The furan-3-yl moiety is a privileged structure found in numerous natural products and therapeutics . The primary alcohol functional group provides a reactive handle for further synthetic transformations, including oxidation to aldehydes or carboxylic acids, esterification, or etherification. Research Applications: • Medicinal Chemistry: The stereospecific (1R,2R) configuration makes it a valuable chiral precursor for designing enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. Structurally similar cyclopropyl derivatives are key intermediates in synthesizing active pharmaceutical ingredients, such as certain platelet aggregation inhibitors . • Organic Synthesis: This compound is useful for developing novel synthetic methodologies, including cycloadditions and other ring-forming reactions . It can also be utilized in the exploration of structure-activity relationships (SAR) in drug discovery programs. Handling and Storage: This product is intended for research purposes only and should be handled by qualified professionals. Store in a cool, dry place, protected from light. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLMXJKBMDALD-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=COC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=COC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Furan Ring Introduction: The furan ring can be introduced via a Heck reaction, where a halogenated furan derivative reacts with the cyclopropyl intermediate in the presence of a palladium catalyst.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: SOCl2, PBr3, or other nucleophiles.

Major Products

    Oxidation: [(1R,2R)-2-(Furan-3-yl)cyclopropyl]formaldehyde or [(1R,2R)-2-(Furan-3-yl)cyclopropyl]carboxylic acid.

    Reduction: [(1R,2R)-2-(Tetrahydrofuran-3-yl)cyclopropyl]methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound consists of a cyclopropyl ring attached to a furan moiety with a hydroxymethyl group. Its molecular formula is C8H8OC_8H_8O, and it has a molecular weight of approximately 136.15 g/mol. The stereochemistry of the compound plays a crucial role in its reactivity and biological interactions.

Chemistry

  • Reactivity Studies : The compound is utilized to investigate the effects of cyclopropyl groups on chemical reactivity and stability. Its unique structure allows researchers to explore reaction mechanisms involving cyclopropane derivatives.
  • Synthetic Intermediates : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Biological Pathways : [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol is studied for its interactions with biological targets, including enzymes and receptors. The presence of the furan ring enhances its ability to participate in biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in combating antibiotic resistance.

Medicine

  • Drug Development : The compound is being explored as a building block for drug development due to its structural features that may confer therapeutic properties. Its potential as an inhibitor or activator in specific biological pathways opens avenues for novel treatments.
  • Antiproliferative Effects : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapy.

Industry

  • Advanced Materials : The compound is employed in the synthesis of specialty chemicals and advanced materials, leveraging its unique properties for industrial applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityExhibited effectiveness against resistant bacterial strains.
Antiproliferative EffectsInhibited proliferation of various cancer cell lines in vitro.
Chemical ReactivityDemonstrated unique reactivity patterns when subjected to various chemical transformations.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The furan ring can participate in π-π interactions, while the cyclopropyl ring can induce strain in molecular structures, affecting their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

a) Trifluoromethyl-Substituted Analogs
  • rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol (CAS 78376-92-8): Structure: Replaces the furan-3-yl group with a CF₃ group. Properties: The electron-withdrawing CF₃ group reduces basicity and increases lipophilicity (logP ~1.5 vs. ~0.8 for the furan analog). Applications: Used in agrochemical intermediates due to enhanced metabolic stability .
b) Aromatic and Heteroaromatic Derivatives
  • ((1R,2R)-2-(Pyridin-3-yl)cyclopropyl)methanol (CAS 484654-44-6): Structure: Pyridin-3-yl substituent instead of furan-3-yl. Properties: Higher basicity (pKa ~5.2) due to the pyridine nitrogen, improving water solubility. Applications: Explored in kinase inhibitor scaffolds .
  • Tasimelteon (CAS 609799-22-6): Structure: Benzofuran-4-yl substituent on the cyclopropane. Properties: Enhanced bioavailability (LogD ~2.1) due to the fused aromatic system. Applications: FDA-approved for non-24-hour sleep-wake disorder .
c) Halogenated Derivatives
  • [(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol: Structure: Dichloro substitution on the cyclopropane. Properties: Increased density (1.45 g/cm³) and thermal stability (decomposition >200°C). Applications: Intermediate in antiviral drug synthesis .

Stereochemical and Functional Group Comparisons

b) Hydroxymethyl vs. Sulfonyl/Amino Derivatives
  • 5-(((1R,2S)-2-Eicosylcyclopropyl)methylsulfonyl)-1-phenyl-1H-tetrazole (CAS N/A):
    • Replaces hydroxymethyl with a sulfonyl-tetrazole group.
    • Properties : Higher molecular weight (~650 g/mol) and reduced solubility in polar solvents.
    • Applications : Antimicrobial agents .
  • [ (1R,2R)-2-(Aminomethyl)cyclopropyl]methanol (CAS 1055301-14-8): Features an aminomethyl group. Properties: Basic (pKa ~9.5) and hygroscopic. Applications: Building block for peptide mimics .

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Solubility (mg/mL in H₂O)
[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol 152.19 0.8 80–83 (predicted) 12.5
rac-[(1R,2R)-2-(CF₃)cyclopropyl]methanol 140.10 1.5 44–47 3.2
Tasimelteon 245.32 2.1 98–100 0.5
[(1R,3S)-2,2-Dichloro analog] 183.03 1.2 120–122 8.7

Biological Activity

[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol is a cyclopropyl-containing compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl ring and a furan moiety, which contribute to its unique chemical properties. The stereochemistry of the compound is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of the furan ring enhances its ability to participate in biochemical reactions due to its electron-rich nature.

Interaction with Enzymes

Studies have shown that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Receptor Binding

The compound's structural features allow it to bind selectively to certain receptors. Preliminary studies suggest potential activity at G protein-coupled receptors (GPCRs), which are vital for numerous physiological processes.

Therapeutic Applications

Given its biological activity, this compound has been explored for various therapeutic applications:

  • Anticancer Activity : Initial findings suggest that the compound may inhibit tumor growth in certain cancer cell lines.
  • Antimicrobial Properties : Research indicates potential antifungal and antibacterial activities, warranting further investigation into its use as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
  • Animal Models : In vivo experiments demonstrated that administration of the compound led to reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's activity, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
[(1S,2S)-2-(Furan-3-yl)cyclopropyl]methanolCyclopropyl + FuranModerate cytotoxicity
[(1R,2S)-2-(Thiophen-3-yl)cyclopropyl]methanolCyclopropyl + ThiopheneAntimicrobial activity
[(1S,3S)-2-(Pyridin-3-yl)cyclopropyl]methanolCyclopropyl + PyridineEnhanced receptor binding

These comparisons highlight the distinct biological profiles influenced by changes in substituents and stereochemistry.

Q & A

Q. What are the established synthetic routes for [(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions, where furan-containing alkenes react with carbene precursors (e.g., dihalomethanes like CH₂I₂ or CH₂Br₂) in the presence of transition-metal catalysts (e.g., rhodium or copper complexes) to form the cyclopropane ring. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., chiral Grignard reagents or diethylzinc) are employed. Reaction parameters such as temperature (-20°C to 40°C), solvent polarity (THF or DCM), and catalyst loading (1–5 mol%) critically affect yield (16–49% reported in similar cyclopropane syntheses) and enantiomeric excess (e.g., >90% ee achieved via optimized protocols) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns stereochemistry by analyzing coupling constants (e.g., J values for cyclopropane protons) and chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm).
  • IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and cyclopropane ring (C-C stretches ~1000–1200 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., MALDI-TOF MS for high-purity samples).
  • Chiral GC/HPLC : Quantifies enantiomeric purity using trifluoroacetate derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound, and what analytical methods validate stereochemical integrity?

  • Methodological Answer :
  • Catalyst Selection : Chiral rhodium catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) enhance stereoselectivity.
  • Kinetic Resolution : Use of enzymes or chiral stationary phases in dynamic kinetic resolutions.
  • Validation : Chiral GC with trifluoroacetate ester derivatives (e.g., retention time comparison against racemic standards) and X-ray crystallography for absolute configuration confirmation.
  • Example: A similar cyclopropanol derivative achieved >99% ee using Grignard/boronic acid protocols .

Q. What strategies address contradictory biological activity data in cyclopropane derivatives like this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
  • Purity Verification : Eliminate impurities (e.g., urea byproducts from synthesis) via preparative HPLC or recrystallization.
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., trifluoromethyl vs. bromo substituents) to isolate substituent effects.
  • Example: A trifluoromethyl cyclopropane analog showed 10-fold higher enzyme inhibition than bromo-substituted counterparts, highlighting electronic effects .

Q. How do steric and electronic properties of substituents on the cyclopropane ring influence reactivity and biological interactions?

  • Methodological Answer :
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce ring strain and alter binding pocket accessibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, increasing reactivity in nucleophilic substitutions.
  • Biological Impact : Fluorinated derivatives exhibit improved metabolic stability and target affinity (e.g., IC₅₀ values <1 µM in enzyme inhibition assays).
  • Tools : DFT calculations (e.g., HOMO/LUMO analysis) and SPR (surface plasmon resonance) for binding kinetics .

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